Biochemical Potency: LRRK2-IN-13 vs. LRRK2-IN-1 (WT & G2019S)
LRRK2-IN-13 demonstrates substantially higher potency against both wild-type (WT) and mutant (G2019S) LRRK2 in biochemical assays compared to the widely used inhibitor LRRK2-IN-1. Specifically, LRRK2-IN-13 achieves an IC50 of 0.57 nM for WT and 0.22 nM for G2019S, whereas LRRK2-IN-1 requires concentrations of 13 nM and 6 nM to achieve the same level of inhibition [1]. This represents a 22.8-fold and 27.3-fold improvement in potency, respectively [2].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | WT: 0.57 nM; G2019S: 0.22 nM |
| Comparator Or Baseline | LRRK2-IN-1: WT: 13 nM; G2019S: 6 nM |
| Quantified Difference | WT: 22.8-fold more potent; G2019S: 27.3-fold more potent |
| Conditions | In vitro kinase activity assay (biochemical, n≥2) with ATP. |
Why This Matters
Higher biochemical potency allows for lower working concentrations in vitro, reducing potential off-target effects and improving assay signal-to-noise ratio.
- [1] TargetMol. LRRK2-IN-13 Product Page (for LRRK2-IN-13 data) and Table 1 from Genes 2022, 13(8), 1426 (for LRRK2-IN-1 data). View Source
- [2] Calculated difference based on reported IC50 values: 13/0.57 = 22.8; 6/0.22 = 27.3. View Source
